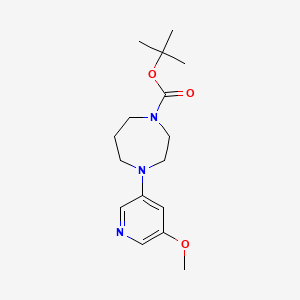
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine is a chemical compound that belongs to the class of homopiperazines This compound is characterized by the presence of a methoxy group attached to the pyridine ring and a tert-butoxycarbonyl group attached to the homopiperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-methoxy-3-pyridine, is subjected to a series of reactions to introduce the necessary functional groups.
Homopiperazine Formation: The pyridine intermediate is then reacted with homopiperazine under specific conditions to form the desired compound.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the homopiperazine nitrogen with a tert-butoxycarbonyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(5-Methoxy-3-pyridyl)propanamine: Similar structure but lacks the homopiperazine ring.
5-Methoxy-3-pyridineboronic acid pinacol ester: Contains a boronic acid group instead of the homopiperazine ring.
2-Methoxy-5-pyrimidylboronic acid: Contains a pyrimidine ring instead of the pyridine ring.
Uniqueness
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine is unique due to the combination of the methoxy-pyridine and homopiperazine structures, along with the protective tert-butoxycarbonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
分子式 |
C16H25N3O3 |
|---|---|
分子量 |
307.39 g/mol |
IUPAC名 |
tert-butyl 4-(5-methoxypyridin-3-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-7-5-6-18(8-9-19)13-10-14(21-4)12-17-11-13/h10-12H,5-9H2,1-4H3 |
InChIキー |
DLOURXUEQMCTAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=CN=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate](/img/structure/B8431428.png)


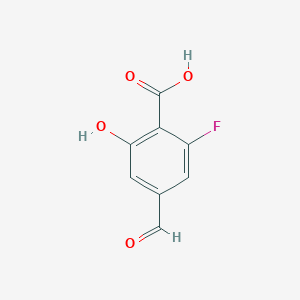
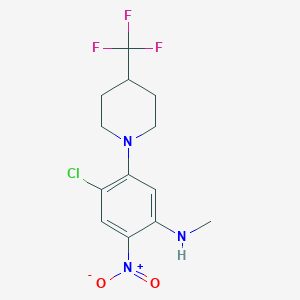



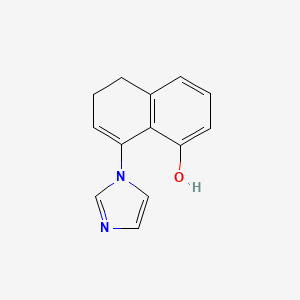
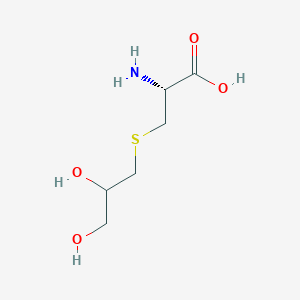
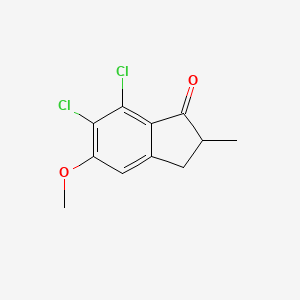
![3-Chloro-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8431490.png)

